2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid
Description
Historical Context and Discovery Timeline
The development of 2,3-dihydro-5H-benzo[e]dioxepine-8-carboxylic acid is rooted in advancements in heterocyclic chemistry and the synthesis of oxygen-containing fused-ring systems. While the exact date of its first synthesis remains undocumented in public literature, its CAS registry number (2177263-69-1) suggests its emergence in the early 21st century, coinciding with increased interest in benzodioxepine scaffolds for drug discovery.
The compound’s discovery aligns with broader trends in medicinal chemistry to explore carboxylic acid-containing heterocycles. For example, research into PARP1 inhibitors by Shao et al. (2020) demonstrated the utility of structurally related 2,3-dihydrobenzo[b]dioxine-5-carboxamide derivatives, highlighting the pharmacological relevance of benzodioxepine frameworks. Similarly, studies on carboxylic acid isosteres by structure-property relationship analyses (2016) underscored the importance of carboxyl groups in modulating physicochemical properties and biological activity. These efforts likely influenced the synthesis and characterization of 2,3-dihydro-5H-benzo[e]dioxepine-8-carboxylic acid as a candidate for further derivatization.
Key Milestones in Benzodioxepine Chemistry
Structural Classification Within Benzodioxepine Derivatives
2,3-Dihydro-5H-benzo[e]dioxepine-8-carboxylic acid belongs to the benzodioxepine family, a subclass of oxygen heterocycles featuring a seven-membered dioxepine ring fused to a benzene nucleus. Its structure is defined by the following characteristics:
Molecular Architecture
- Core Scaffold : A benzo[e]dioxepine system, comprising a benzene ring fused to a 1,4-dioxepane ring (seven-membered ring with two oxygen atoms at positions 1 and 4).
- Substituents : A carboxylic acid group (-COOH) at position 8 of the benzene ring.
- Saturation : Partial saturation of the dioxepine ring (2,3-dihydro configuration), reducing ring strain while maintaining planarity.
Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.18 g/mol | |
| SMILES | C1COC2=C(CO1)C=CC(=C2)C(=O)O | |
| TPSA (Topological Polar Surface Area) | 55.76 Ų |
Comparative Analysis with Related Derivatives
Benzodioxins vs. Benzodioxepines :
- Benzodioxins (e.g., 2,3-dihydro-1,4-benzodioxin-5-ol, CID 82520) feature a six-membered dioxin ring, whereas benzodioxepines incorporate a seven-membered ring, altering steric and electronic properties.
- The larger ring size in benzodioxepines enhances conformational flexibility, potentially improving binding interactions in biological systems.
Functional Group Variations :
- Replacement of the carboxylic acid with carboxamide groups (e.g., PARP1 inhibitors) or isosteres (e.g., tetrazoles) modifies hydrogen-bonding capacity and solubility.
- The carboxylic acid group in the target compound enables direct participation in ionic interactions or salt formation, distinguishing it from neutral derivatives.
Structural Implications for Reactivity
- The electron-withdrawing carboxylic acid group at position 8 polarizes the aromatic ring, directing electrophilic substitution to meta positions.
- Partial saturation of the dioxepine ring reduces aromaticity, increasing susceptibility to ring-opening reactions under acidic or basic conditions.
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
3,5-dihydro-2H-1,4-benzodioxepine-8-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c11-10(12)7-1-2-8-6-13-3-4-14-9(8)5-7/h1-2,5H,3-4,6H2,(H,11,12) |
InChI Key |
ACNRDLWOAHYKCI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CO1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxidation and Cyclization of Phenolic Precursors
A common route starts with a phenolic compound that undergoes selective bromination, followed by intramolecular cyclization to form the dioxepine ring. The carboxylic acid group is introduced by oxidation of aldehyde intermediates or direct carboxylation.
Typical reagents and conditions:
- Bromination agents for selective halogenation.
- Copper(I) iodide (CuI) and tertiary butyl hydroperoxide as oxidants.
- Acetonitrile as solvent, reaction temperature around 70 °C.
- Reaction time: 12 hours with monitoring by thin-layer chromatography (TLC).
-
- Initial oxidation of aldehyde to carboxylic acid.
- Iodolactonization to form the lactone ring within the benzodioxepine framework.
- Post-synthetic modifications enable further functionalization such as thiocyanate or azide derivatives.
This method yields moderate to good product yields and allows for halogenated derivatives synthesis useful for further chemical transformations.
Cyclization via Alkylation with Dibromoethane
Another effective method involves the alkylation of 2,3-dihydroxybenzoic acid using 1,2-dibromoethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF). This reaction promotes the formation of the dioxepine ring by intramolecular ether formation.
This method is notable for its simplicity and good yields of the target acid, making it a preferred approach for bulk synthesis.
Conversion to Acid Chloride and Subsequent Functionalization
The carboxylic acid can be activated by conversion to the corresponding acid chloride using thionyl chloride (SOCl2), which facilitates further coupling reactions or modifications.
This activated intermediate is useful for amide bond formation or esterification, expanding the compound's synthetic utility.
Amidation and Coupling Reactions
Using the acid chloride intermediate or directly the acid, amide derivatives can be synthesized by coupling with amines in the presence of coupling agents such as HATU and bases like N-ethyl-N,N-diisopropylamine in DMF at 40 °C overnight.
| Step | Reagents & Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Amidation | Acid + amine, HATU, DIPEA, DMF, 40 °C, overnight | Purification by preparative reverse phase HPLC | High purity amide derivatives |
This method is widely used for generating derivatives for medicinal chemistry applications.
Alternative Oxidation and Cyclization Approaches
Recent research has demonstrated tandem oxidation and iodolactonization of 2-hydroxybenzaldehyde derivatives mediated by CuI and tert-butyl hydroperoxide in acetonitrile at 70 °C, producing benzodioxepinones structurally related to the target compound.
- Reaction monitoring by TLC.
- Organic extracts washed with brine and dried over sodium sulfate.
- Purification by silica gel column chromatography.
This approach allows for the synthesis of halogenated benzodioxepinones, which can be further modified to yield a variety of derivatives.
Summary Table of Preparation Methods
Research Findings and Notes
- The alkylation method using potassium carbonate and dibromoethane in DMF is well-documented for producing the benzodioxepine ring with high purity and crystallinity.
- Tandem oxidation and iodolactonization provide a modern, efficient synthetic route for halogenated derivatives, expanding the chemical space of benzodioxepines.
- Activation of the carboxylic acid to acid chloride using thionyl chloride is a crucial step for further functionalization, including amidation and esterification reactions.
- The choice of solvent, temperature, and atmosphere (inert nitrogen) is critical to optimize yields and purity.
- Post-synthesis modifications allow for the generation of diverse derivatives, useful in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dioxepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, aldehydes, and substituted benzene or dioxepine derivatives .
Scientific Research Applications
2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the dioxepine ring can engage in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Heteroatom Influence : The replacement of oxygen with sulfur (e.g., in thiazepines) increases lipophilicity and may enhance blood-brain barrier penetration but reduces metabolic stability .
Substituent Position : Carboxylic acid placement (5- vs. 8-position) alters electronic distribution and hydrogen-bonding capacity, impacting receptor binding .
Functional Groups : Sulfone and ester derivatives exhibit distinct pharmacokinetic profiles. Sulfones improve oxidative stability, while esters act as prodrugs .
Physicochemical Properties
- LogP : The dioxepine core (LogP ~1.2) is less lipophilic than dibenzothiazepines (LogP ~2.5) due to sulfur’s hydrophobic contribution .
- Solubility : The carboxylic acid group enhances aqueous solubility (e.g., ~50 mg/mL at pH 7.4) compared to ester derivatives (e.g., ethyl ester solubility <10 mg/mL) .
- Acidity : The pKa of the carboxylic acid group (~4.5) is consistent across benzodioxine/dioxepine derivatives but varies slightly with electronic effects from substituents .
Biological Activity
2,3-Dihydro-5H-benzo[E][1,4]dioxepine-8-carboxylic acid is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 180.16 g/mol. The structure features a dioxepine ring system which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the benzo[dioxepine] structure. For instance:
- Cell Cycle Arrest : In vitro studies have shown that derivatives of this compound can induce cell cycle arrest in various cancer cell lines. For example, certain derivatives have been reported to cause arrest in the G2/M phase in MDA-MB-468 breast cancer cells, leading to a significant reduction in tumor growth in xenograft models .
- Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity. For example, compounds with similar structures showed IC50 values ranging from 0.29 to 1.48 µM against A549 lung cancer cells .
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Derivative A | A549 | 0.51 | Cytotoxic |
| Derivative B | MDA-MB-468 | 0.63 | Cell cycle arrest |
| Derivative C | HCT116 | 1.68 | Cytotoxic |
The mechanisms underlying the anticancer activity of this compound include:
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation, which is critical for cell division . This disruption leads to apoptosis in sensitive cancer cells.
- DNA Damage Induction : The compound may also induce DNA damage as evidenced by increased γ-H2AX foci formation in treated cells, indicating its role as a potential DNA damaging agent .
Case Studies
- Xenograft Model Study : In a study involving MDA-MB-468 xenografts in nude mice, administration of the compound at a dosage of 60 mg/kg every other day resulted in a remarkable 77% reduction in tumor volume compared to controls without significant weight loss .
- Combination Therapy : Research has indicated that when used in combination with established chemotherapeutics like doxorubicin and paclitaxel, this compound enhanced their efficacy by reducing P-glycoprotein expression in resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
